molecular formula C14H19N3 B1600558 1-(1H-indol-3-ylmethyl)piperidin-4-amine CAS No. 72807-18-2

1-(1H-indol-3-ylmethyl)piperidin-4-amine

Cat. No.: B1600558
CAS No.: 72807-18-2
M. Wt: 229.32 g/mol
InChI Key: VKEURNDOWDDXJE-UHFFFAOYSA-N
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Description

1-(1H-indol-3-ylmethyl)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with an indole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-ylmethyl)piperidin-4-amine typically involves the condensation of indole derivatives with piperidine intermediates. One common method includes the reaction of indole-3-carboxaldehyde with piperidine-4-amine under reductive amination conditions. This reaction is often carried out in the presence of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-ylmethyl)piperidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-indol-3-ylmethyl)piperidin-4-amine is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of biological pathways and enzyme interactions.

    Medicine: As a potential lead compound in drug discovery for treating neurological disorders and cancers.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The indole moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indol-3-ylmethyl)piperidin-4-amine is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-(1H-indol-3-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c15-12-5-7-17(8-6-12)10-11-9-16-14-4-2-1-3-13(11)14/h1-4,9,12,16H,5-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEURNDOWDDXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457630
Record name 1-(1H-indol-3-ylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72807-18-2
Record name 1-(1H-indol-3-ylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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